molecular formula C7H14OS B13606132 2-(Oxan-3-yl)ethane-1-thiol

2-(Oxan-3-yl)ethane-1-thiol

Cat. No.: B13606132
M. Wt: 146.25 g/mol
InChI Key: KMKOBSFLYZGNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxan-3-yl)ethane-1-thiol is an organic compound with the molecular formula C7H14OS It is a thiol derivative of oxane, characterized by the presence of a sulfur atom bonded to an ethane chain, which is further connected to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-3-yl)ethane-1-thiol typically involves the reaction of oxane derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where an oxane derivative reacts with ethanethiol under basic conditions to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process often includes purification steps such as distillation or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-3-yl)ethane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Thiols (R-SH).

    Substitution: Various substituted thiol derivatives depending on the reactants used.

Scientific Research Applications

2-(Oxan-3-yl)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in biological systems due to its thiol group, which can interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Oxan-3-yl)ethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, leading to changes in cellular processes. The compound may also participate in redox reactions, influencing oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethanethiol (C2H5SH): A simple thiol with a shorter carbon chain.

    2-Mercaptoethanol (C2H6OS): Contains both a thiol and a hydroxyl group.

    Thiophenol (C6H5SH): An aromatic thiol with a benzene ring.

Uniqueness

2-(Oxan-3-yl)ethane-1-thiol is unique due to its oxane ring structure, which imparts distinct chemical properties compared to other thiols. This structural feature can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C7H14OS

Molecular Weight

146.25 g/mol

IUPAC Name

2-(oxan-3-yl)ethanethiol

InChI

InChI=1S/C7H14OS/c9-5-3-7-2-1-4-8-6-7/h7,9H,1-6H2

InChI Key

KMKOBSFLYZGNOU-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)CCS

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.